5-Amino-2-ethylisoindoline-1,3-dione

Synthetic Chemistry Process Optimization Phthalimide Intermediates

Select this 5‑amino‑2‑ethylisoindoline‑1,3‑dione (CAS 55080‑55‑2) for your synthetic route to secure a documented 92 % yield advantage over alternative condensation methods. The sharp melting point (172 °C) provides an immediate, low‑tech identity check that eliminates mis‑shipment risk. With pre‑existing nanomolar bioactivity (IMPDH1 Ki = 260 nM, 17β‑HSD2 IC₅₀ = 130 nM), medicinal chemists can bypass early screening and start SAR studies immediately. The primary aromatic amine is poised for diazotization, enabling efficient azo‑dye or fluorescent‑probe synthesis. Available in research‑gram to bulk‑kilogram quantities.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 55080-55-2
Cat. No. B1592283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethylisoindoline-1,3-dione
CAS55080-55-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3
InChIKeyLEPAHWUHXOWZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2): A Verified Building Block for Phthalimide-Derived APIs, Fluorescent Probes, and Kinase Inhibitor Scaffolds


5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2), also known as 4-amino-N-ethylphthalimide, is a heterocyclic organic compound belonging to the isoindoline-1,3-dione class [1]. Its core structure consists of a phthalimide ring substituted with an amino group at the 5-position (or 4-position in alternative numbering) and an ethyl group on the imide nitrogen, resulting in the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound presents as a white to off-white crystalline solid, exhibiting solubility in acids and common organic solvents such as ethanol, diethyl ether, and dichloromethane . As a primary aromatic amine embedded within a phthalimide framework, it serves as a critical intermediate in the synthesis of pharmaceuticals, dyes, and photosensitive materials . Its procurement value stems from its dual functionality: the amino group acts as a synthetic handle for further derivatization (e.g., diazotization for azo dyes, amide coupling for drug candidates), while the phthalimide moiety itself is a recognized privileged structure in medicinal chemistry, often imparting favorable membrane permeability and target binding properties [2].

Why Substituting 5-Amino-2-ethylisoindoline-1,3-dione with Alternative N-Alkyl or Amino-Phthalimides Risks Synthetic and Biological Failure


The unique combination of a primary aromatic amine at the 5-position and an N-ethyl substituent on the phthalimide core creates a reactivity and physicochemical profile that cannot be replicated by generic analogs [1]. While numerous isoindoline-1,3-dione derivatives are commercially available, their properties—and thus their performance as intermediates or final compounds—are exquisitely sensitive to the specific substitution pattern. For example, the N-alkyl chain length directly modulates lipophilicity (clogP), which in turn dictates membrane permeability and, consequently, in vivo bioavailability of derived drug candidates [2]. The presence and position of the amino group are critical for both chemical reactivity (e.g., diazonium salt formation for azo coupling) and biological activity, where it can serve as a hydrogen bond donor/acceptor for target engagement [3]. Simply substituting an N-methyl or N-propyl analog, or a phthalimide lacking the 5-amino group, will alter the compound's solubility, reactivity kinetics, and target binding profile, leading to irreproducible synthetic yields, failed coupling reactions, or a complete loss of biological activity in the final product [4]. The quantitative evidence below details the specific, measurable points of differentiation that justify the targeted selection of this compound over its closest in-class candidates.

5-Amino-2-ethylisoindoline-1,3-dione: Head-to-Head and Cross-Study Quantitative Evidence for Differentiated Performance


Superior Synthetic Efficiency: 92% Yield in a Scalable Reduction Route Compared to Alternative Synthetic Pathways

In the synthesis of 5-Amino-2-ethylisoindoline-1,3-dione, a reduction route starting from 4-nitro-N-ethylphthalimide using tin(II) chloride dihydrate and hydrochloric acid delivers a high, reproducible yield of 92% under relatively mild conditions (2.5 hours) . This contrasts with alternative routes documented in the literature, such as the condensation of 4-aminophthalimide with ethylamine, which is reported to achieve a yield of approximately 60% [1]. The 92% yield provides a distinct procurement advantage, enabling more cost-effective production of downstream materials.

Synthetic Chemistry Process Optimization Phthalimide Intermediates

Defined Physicochemical Identity: Documented Melting Point (172°C) and Predicted Density (1.335 g/cm³) Distinguish from Close N-Alkyl Analogs

The physical properties of 5-Amino-2-ethylisoindoline-1,3-dione provide critical points of differentiation for procurement and quality assurance. The compound exhibits a distinct melting point of 172°C [1]. This value is significantly different from the melting point of the non-aminated N-ethylphthalimide, which is reported to be 78°C, and from the N-propyl analog (4-amino-N-propylphthalimide), which melts at a different temperature [2]. Furthermore, its predicted density is 1.335±0.06 g/cm³, and its predicted boiling point is 375.2±25.0°C . These specific values serve as verifiable identifiers, ensuring the correct compound has been sourced.

Analytical Chemistry Quality Control Solid-State Characterization

Documented Bioactivity Profile: Binding Affinity Data (Ki = 260 nM for IMPDH1) and Isoform Selectivity Profile

5-Amino-2-ethylisoindoline-1,3-dione has a documented bioactivity profile in curated databases, providing a quantitative starting point for medicinal chemistry campaigns. Against Inosine-5'-monophosphate dehydrogenase 1 (IMPDH1), the compound exhibits a Ki of 260 nM under nicotinamide adenine dinucleotide (NAD) substrate conditions [1]. Notably, its activity against the closely related isoform IMPDH2 is comparable (Ki = 270 nM), whereas activity under IMP substrate conditions is lower (Ki = 580 nM) [2]. This data is in contrast to many uncharacterized building blocks where no prior bioactivity data exists, forcing researchers to begin from scratch. Furthermore, it shows distinct activity at other targets (e.g., IC₅₀ = 130 nM for 17β-HSD2 [3]), confirming that the 5-amino-2-ethylisoindoline-1,3-dione core can engage multiple pharmacologically relevant enzymes.

Medicinal Chemistry Enzymology Drug Discovery

Validated Versatility: A Recognized Intermediate for Kinase Inhibitors, Anticancer Agents, and Functional Dyes

Beyond its intrinsic bioactivity, 5-Amino-2-ethylisoindoline-1,3-dione is explicitly cited by commercial suppliers and chemical databases as a versatile building block with a demonstrated track record. It is described as a crucial intermediate in the synthesis of kinase inhibitors and anticancer agents . Its primary amino group allows for diazotization, enabling the synthesis of azo dyes and pigments, as demonstrated in studies using N-ethyl substituted phthalimides as diazo components for disperse dyes . While generic phthalimides are broadly useful, this specific derivative offers a validated entry point into high-value therapeutic areas and functional materials, reducing the synthetic risk associated with using an untested building block.

Medicinal Chemistry Organic Synthesis Materials Science

Where 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2) Delivers Proven Value: Targeted Application Scenarios Based on Quantitative Evidence


Scenario 1: Cost-Effective Kilogram-Scale Production of Phthalimide-Derived APIs or Intermediates

Procurement specialists and process chemists scaling up a synthetic route that utilizes 5-Amino-2-ethylisoindoline-1,3-dione should prioritize this compound based on the documented 92% synthetic yield achievable via tin(II) chloride reduction . This high yield, which offers a 32-percentage-point advantage over a documented alternative condensation route [1], directly reduces the cost of goods sold for any downstream product. The high-yield process is critical for maintaining competitive pricing in the production of generic APIs or advanced intermediates.

Scenario 2: Quality Control and Receiving Inspection of Phthalimide Building Blocks

For quality assurance and analytical chemistry teams, the distinct melting point of 172°C serves as a robust, low-tech, and immediate identity verification test . Incoming material can be rapidly assessed against this specification, providing a high degree of confidence that the correct 5-amino derivative has been received, as opposed to the lower-melting N-ethylphthalimide (78°C) [1] or other structurally similar but physically distinct analogs. This simple check prevents costly downstream failures due to mis-shipment or mislabeling.

Scenario 3: Accelerated Hit-to-Lead Optimization for Novel IMPDH or 17β-HSD2 Inhibitors

Medicinal chemists initiating a project targeting IMPDH1, IMPDH2, or 17β-HSD2 can bypass the initial high-throughput screening stage by starting with 5-Amino-2-ethylisoindoline-1,3-dione as a validated scaffold . The pre-existing affinity data (Ki = 260 nM for IMPDH1, IC₅₀ = 130 nM for 17β-HSD2) provides a concrete activity baseline [1]. This allows the research team to immediately focus on structure-activity relationship (SAR) studies and analog synthesis, significantly compressing the timeline to a viable lead series compared to starting with a chemically similar but biologically uncharacterized building block.

Scenario 4: Development of Novel Disperse Dyes and Fluorescent Probes

Researchers and product developers in the dye and imaging industries can leverage the compound's primary aromatic amine functionality. The amino group is ideally positioned for diazotization, a key step in the synthesis of azo dyes . As demonstrated with related N-ethyl phthalimides, this class of compounds produces dyes with well-defined absorption and emission properties [1]. Selecting this specific compound ensures the correct chromophore and solubility profile for applications requiring N-ethyl substitution, such as in specific polyester fabric dyeing or the creation of novel fluorescent probes for bioimaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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